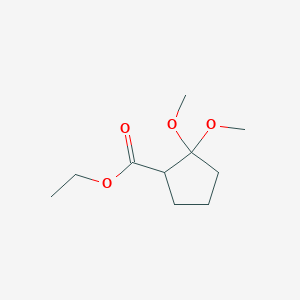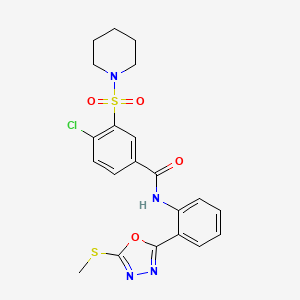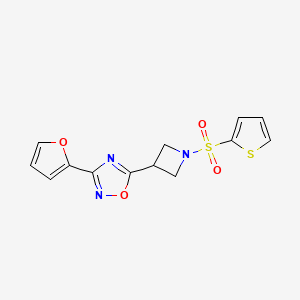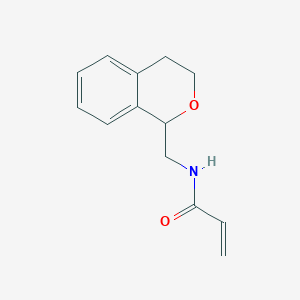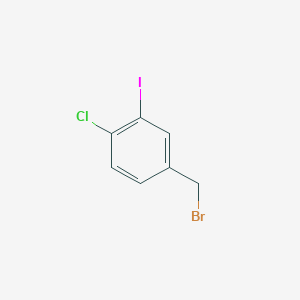
4-(Bromomethyl)-1-chloro-2-iodobenzene
Overview
Description
4-(Bromomethyl)-1-chloro-2-iodobenzene is a halogenated aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure enables it to be used as a catalyst, a reagent, and a reactant in various chemical reactions.
Scientific Research Applications
Halogen Bonding and Structural Determinants
In the realm of structural chemistry, halogen bonding plays a crucial role. A study by Pigge, Vangala, & Swenson (2006) highlights the significance of C-X...O=C interactions in 4-halotriaroylbenzenes, which is relevant to understanding the structural dynamics of halogenated compounds like 4-(Bromomethyl)-1-chloro-2-iodobenzene.
Halogenation Reactions
Halogenated compounds are key in organic synthesis. Bovonsombat & Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts in ring halogenations, providing a pathway to synthesize mixed halogenated compounds, which can include this compound.
Orientation in Aromatic Nitration
Roberts et al. (1954) explored the nitration of various halobenzenes, providing insights into the reactivity and isomer distributions in nitration reactions. This research is pertinent to understanding how halogen groups affect reactivity in compounds like this compound.
Aminocarbonylation Reactions
Marosvölgyi-Haskó, Kégl, & Kollár (2016) studied the aminocarbonylation of iodobenzene derivatives, highlighting the impact of halogen substituents on reactivity. This research is valuable for understanding similar reactions in this compound.
Vibrational Spectra of Halobenzene Cations
Kwon, Kim, & Kim (2002) investigated the vibrational spectra of halobenzene cations, providing insights into the electronic states of such compounds, which is relevant for understanding the properties of this compound.
Vapour Pressure Data
Oonk, Linde, Huinink, & Blok (1998) presented a novel approach in assessing vapour pressure data for halobenzenes, which is crucial for understanding the physical properties of halogenated compounds like this compound.
Synthesis of Dibromobenzenes
Diemer, Leroux, & Colobert (2011) described methods to access synthetically valuable 1,2-Dibromobenzenes, which can be related to the synthesis pathways of this compound.
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.
Mode of Action
The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYVBHSCYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
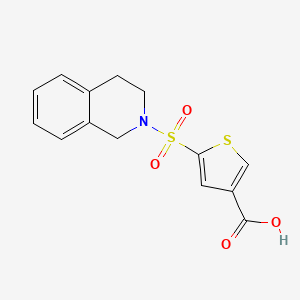

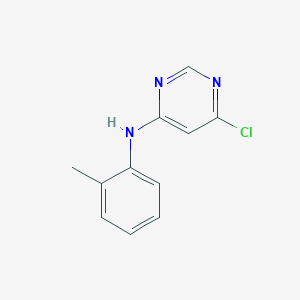
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)
![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)
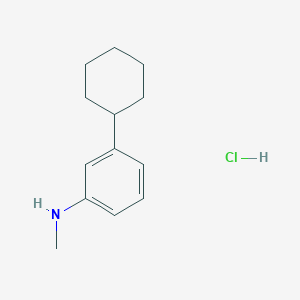
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)
